molecular formula C24H18N4Na2O7S2 B13828388 Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate

Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate

Cat. No.: B13828388
M. Wt: 584.5 g/mol
InChI Key: ARGFWAXVCJXLFX-UHFFFAOYSA-L
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Description

Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-methyl-4-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through crystallization and filtration to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cell structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its dual azo groups and sulfonate functionalities make it highly soluble in water and suitable for various applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C24H18N4Na2O7S2

Molecular Weight

584.5 g/mol

IUPAC Name

disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C24H20N4O7S2.2Na/c1-14-11-16(25-26-21-10-8-17(12-15(21)2)36(30,31)32)7-9-20(14)27-28-22-13-23(37(33,34)35)18-5-3-4-6-19(18)24(22)29;;/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

ARGFWAXVCJXLFX-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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